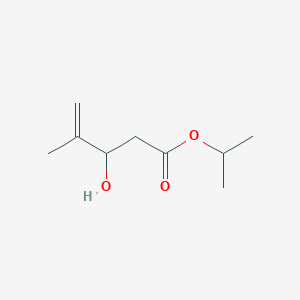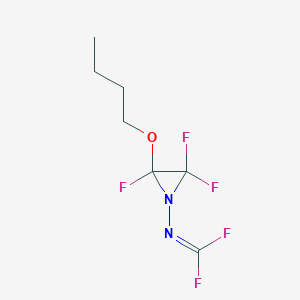
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl is a synthetic organic compound characterized by the presence of a trifluoroaziridine ring and a butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl typically involves the reaction of a trifluoroaziridine precursor with a butoxy-containing reagent under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale of production, cost-effectiveness, and safety considerations. Industrial processes often require stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The trifluoroaziridine ring and butoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted aziridine compounds.
Applications De Recherche Scientifique
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroaziridine ring is known for its reactivity, which allows the compound to form covalent bonds with target molecules, thereby modulating their activity. The butoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl: shares similarities with other trifluoroaziridine derivatives, such as (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonitrile and (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
91167-14-5 |
|---|---|
Formule moléculaire |
C7H9F5N2O |
Poids moléculaire |
232.15 g/mol |
Nom IUPAC |
N-(2-butoxy-2,3,3-trifluoroaziridin-1-yl)-1,1-difluoromethanimine |
InChI |
InChI=1S/C7H9F5N2O/c1-2-3-4-15-7(12)6(10,11)14(7)13-5(8)9/h2-4H2,1H3 |
Clé InChI |
GAINCYYRXDVJKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1(C(N1N=C(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


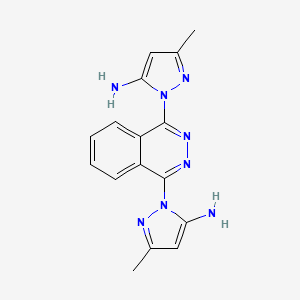
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
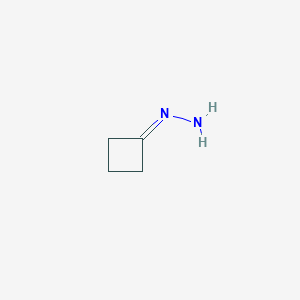
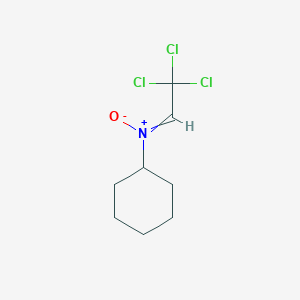

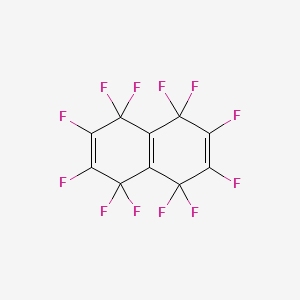

![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
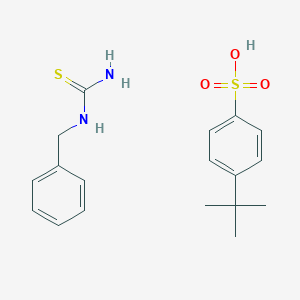
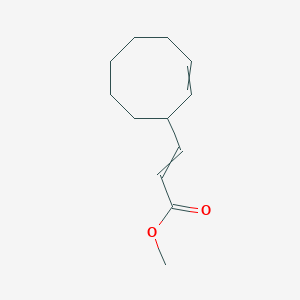
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
